N-(1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-5-NITRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
The compound N-(1,3-Benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a structurally complex molecule featuring a benzothiazole core, a dimethylaminopropyl chain, and a nitro-substituted benzothiophene moiety. The benzothiazole and benzothiophene groups suggest reactivity and binding affinity for biological targets, while the nitro group may contribute to redox activity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2.ClH/c1-23(2)10-5-11-24(21-22-16-6-3-4-7-18(16)30-21)20(26)19-13-14-12-15(25(27)28)8-9-17(14)29-19;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHOZTGOPMOXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables.
Chemical Structure and Properties
The compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring. Its structure can be represented as follows:
- Molecular Formula : C18H20N4O2S2·HCl
- Molecular Weight : 404.01 g/mol
- SMILES Notation :
CC(C)NCC(=O)Nc1c2c(s1)cc(c(c2)N(C)C)[N+](=O)[O]
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival by binding to their active sites or allosteric sites.
- DNA Interaction : Similar compounds in the benzothiazole family have been shown to bind to the minor groove of DNA, affecting transcription and replication processes .
- Antimicrobial Properties : The presence of nitro groups has been associated with increased antibacterial activity against Gram-positive and Gram-negative bacteria.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Assay Format |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitro | A549 | 6.75 ± 0.19 | 2D |
| N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitro | HCC827 | 5.13 ± 0.97 | 2D |
| N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-nitro | NCI-H358 | 0.85 ± 0.05 | 2D |
These results indicate that the compound exhibits potent cytotoxicity against lung cancer cell lines, with lower IC50 values suggesting higher efficacy .
Antimicrobial Activity
The compound has also shown promise in antimicrobial testing:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Such results suggest that this compound could be effective against certain bacterial infections .
Case Studies
A study published in Molecules highlighted the synthesis and biological evaluation of several benzothiazole derivatives, including the compound . The study reported that these derivatives exhibited significant antitumor activity across multiple cancer cell lines and demonstrated varying degrees of selectivity towards cancerous versus normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence focuses on N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a structurally distinct compound synthesized via 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol. While unrelated to the target compound, its synthesis and characterization methods (e.g., NMR, X-ray crystallography) may serve as a reference for analyzing benzamide derivatives. Key differences include:
Pharmacological and Chemical Relevance
The target compound’s benzothiazole and benzothiophene moieties are common in medicinal chemistry (e.g., antitumor agents, kinase inhibitors). In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is explicitly designed for catalytic applications, highlighting the diversity in functional group utilization .
Research Findings and Data Gaps
The absence of direct studies on the target compound in the provided evidence precludes a detailed comparison. Key research gaps include:
Synthetic Methodology: No details on the target compound’s synthesis or yield.
Spectroscopic Data : Lack of NMR, IR, or mass spectrometry data for structural validation.
Biological Activity: No in vitro or in vivo studies to compare efficacy with benzothiazole/benzothiophene derivatives.
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound, and how can researchers optimize yield?
Synthesis typically involves multi-step organic reactions, such as coupling benzothiazole derivatives with substituted carboxamides under controlled conditions. Key steps may include:
- Refluxing in dioxane or ethanol with triethylamine as a base (common in benzothiazole synthesis) .
- Purification via column chromatography or recrystallization using ethanol-DMF mixtures to isolate the hydrochloride salt .
- Yield optimization through process control (e.g., adjusting molar ratios, temperature, and reaction time) and leveraging membrane separation technologies for efficient isolation .
Q. What spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and nitro group integration.
- HPLC-MS for purity analysis and molecular weight confirmation.
- Elemental analysis (CHNS) to validate stoichiometry, particularly for the nitro and hydrochloride moieties .
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (gloves, lab coats) due to potential irritancy (similar to benzothiazole derivatives) .
- Avoid inhalation and skin contact; rinse exposed areas with water for 15+ minutes .
- Store in airtight containers away from combustibles, as nitro groups may pose reactivity risks .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?
- Standardized assays : Replicate assays under identical conditions (e.g., cell line, incubation time) to isolate variables .
- Dose-response validation : Use multiple concentrations and statistical tools (e.g., ANOVA) to assess reproducibility .
- Meta-analysis : Compare results with structurally analogous benzothiazole derivatives to identify structure-activity outliers .
Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?
- Molecular docking (e.g., AutoDock Vina) to simulate binding affinity with receptors like kinase enzymes .
- COMSOL Multiphysics for simulating physicochemical properties (e.g., solubility, diffusion rates) under varying pH conditions .
- AI-driven QSAR models to correlate structural features (e.g., nitro group position) with activity trends .
Q. How can mechanistic studies be structured to elucidate its mode of action in cancer models?
- In vitro pathway analysis : Use Western blotting or CRISPR-based gene silencing to identify affected pathways (e.g., apoptosis, DNA repair) .
- In vivo xenograft models : Monitor tumor regression and pharmacokinetics (e.g., plasma half-life) in murine systems .
- Comparative genomics : Integrate RNA-seq data from treated vs. untreated cells to pinpoint transcriptional targets .
Q. What strategies are recommended for integrating this compound into a broader theoretical framework (e.g., nitroaromatic drug design)?
- Hypothesis-driven design : Link its nitro group to redox-activated prodrug mechanisms, comparing with clinical analogues like metronidazole .
- Thermodynamic profiling : Measure free energy changes (ΔG) during target binding to validate theoretical predictions .
- Literature triangulation : Cross-reference findings with benzothiophene and benzothiazole pharmacophores to identify novel mechanistic overlaps .
Q. Methodological Notes
- Experimental Replication : Always include positive/negative controls (e.g., known kinase inhibitors) to contextualize results .
- Data Transparency : Share raw datasets and computational scripts via repositories like Zenodo to facilitate reproducibility .
- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols (IACUC) and ARRIVE guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
